molecular formula C23H26N4O4 B2952926 N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189683-52-0

N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

カタログ番号: B2952926
CAS番号: 1189683-52-0
分子量: 422.485
InChIキー: HHWNAPGNPPGTNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic small molecule characterized by a spiro[4.5]decane core fused with a triazaspiro ring system. The compound features a 3,5-dimethoxyphenyl group at the N-position, a 4-methylphenyl substituent at the 2-position, and a ketone (3-oxo) functional group.

特性

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-15-4-6-16(7-5-15)20-21(28)26-23(25-20)8-10-27(11-9-23)22(29)24-17-12-18(30-2)14-19(13-17)31-3/h4-7,12-14H,8-11H2,1-3H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNAPGNPPGTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C23H22N4O5C_{23}H_{22}N_{4}O_{5} with a molecular weight of 434.45 g/mol. It features a complex structure that includes a triazaspiro framework, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular FormulaC23H22N4O5
Molecular Weight434.45 g/mol
LogP3.0809
Polar Surface Area84.463 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9

Antitumor Activity

Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide exhibit significant antitumor properties. For instance, a related compound demonstrated efficacy against various melanoma models in mice, suggesting potential in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells.
  • Induction of Apoptosis : It potentially triggers programmed cell death in malignant cells.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor progression.

Study on Melanoma Models

A comparative study involving three melanoma models (B16, Harding-Passey (HP), and Cloudman S91) highlighted the effectiveness of compounds similar to this triazaspiro derivative. The HP melanoma showed the best response to treatment with agents that included the compound under discussion .

Pharmacological Screening

Pharmacological profiling has shown that derivatives of this compound possess promising bioactivity against various cancer cell lines. In vitro tests indicated significant cytotoxic effects on human melanoma and breast cancer cells, with IC50 values suggesting potent activity .

類似化合物との比較

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide ()

  • Core Structure : Shares the spiro[4.5]decane framework but differs in substituents:
    • N-Substituent : 2,5-Dimethoxyphenyl (vs. 3,5-dimethoxyphenyl in the target compound).
    • 2-Position : 4-Methoxyphenyl (vs. 4-methylphenyl).
    • 3-Position : Propylthio group (vs. 3-oxo).
  • Methoxy groups at the 2- and 5-positions may alter electronic effects compared to the target compound’s 3,5-dimethoxy configuration, affecting π-π stacking or hydrogen bonding with targets.

7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide ()

  • Core Structure : Spiro[4.5]decane with a diazaspiro system (vs. triazaspiro in the target compound).
  • Substituents :
    • Trifluoromethyl groups and pyrimidine rings introduce strong electron-withdrawing effects, likely improving metabolic stability and target selectivity.
    • Fluorinated phenyl groups enhance binding to hydrophobic pockets in enzymes (e.g., kinases) but may reduce solubility.
  • Key Contrast : The target compound lacks fluorinated groups, suggesting a trade-off between metabolic stability (lower in the target) and synthetic accessibility.

6-(2,3-Difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide ()

  • Core Structure: Spiro[3.5]nonane (smaller ring system vs. spiro[4.5]decane).
  • Substituents: Oxetan-3-yl aminoethoxy chain improves solubility due to polar oxygen atoms. Hydroxy and oxo groups facilitate hydrogen bonding, analogous to the target compound’s 3-oxo group.

Comparative Data Table

Compound Name Spiro System Key Substituents Functional Groups Inferred Properties
Target Compound [4.5] 3,5-Dimethoxyphenyl, 4-methylphenyl 3-Oxo Moderate solubility; potential for hydrogen bonding and moderate lipophilicity.
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-...carboxamide () [4.5] 2,5-Dimethoxyphenyl, 4-methoxyphenyl Propylthio High lipophilicity; reduced solubility; possible CYP450 interactions.
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-...carboxamide () [4.5] Trifluoromethyl, pyrimidine, difluorohydroxyphenyl Hydroxy, oxo High metabolic stability; low solubility; strong target affinity.
6-(2,3-Difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-...carboxamide () [3.5] Oxetan-3-yl aminoethoxy, trifluoromethyl pyrimidine Hydroxy, oxo Improved solubility; restricted conformational flexibility.

Research Findings and Implications

  • Target Compound vs. Compound : The 3-oxo group in the target compound may confer stronger hydrogen-bonding capacity compared to the propylthio group in ’s analogue, favoring interactions with polar enzyme active sites . However, the latter’s lipophilicity could enhance blood-brain barrier penetration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。